2-Hydrazinylbenzenesulfonamide

Catalog No.
S1911049
CAS No.
90824-33-2
M.F
C6H9N3O2S
M. Wt
187.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinylbenzenesulfonamide

Avoid synthetic dead ends: para-isomer fails to cyclize; 2-hydrazinylbenzenesulfonamide (CAS 90824-33-2) provides essential ortho geometry for exclusive pyrazole/hydrazone & 1,2,4-benzothiadiazine 1,1-dioxide formation. • Low-nM CA IX affinity (Ki 48 nM) ensures metalloenzyme inhibitor lead generation. • High-purity stock for tail-approach modifications, shipped immediately.

CAS Number

90824-33-2

Product Name

2-Hydrazinylbenzenesulfonamide

IUPAC Name

2-hydrazinylbenzenesulfonamide

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

InChI

InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)

InChI Key

CTEZEDIMFASQNI-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C(=C1)NN)S(=O)(=O)N

Synonyms

2-Hydrazinylbenzenesulfonamide, o-Hydrazinobenzenesulfonamide, 2-Hydrazinobenzene-1-sulfonamide, Benzenesulfonamide, 2-hydrazinyl-, 2-(Hydrazino)benzenesulfonamide

Purity

≥97%

Package Size

1 g, 2 g, 5 g

2-Hydrazinylbenzenesulfonamide (CAS 90824-33-2) is a highly specialized ortho-substituted aromatic building block featuring both a nucleophilic hydrazine moiety and a zinc-binding sulfonamide group. In medicinal chemistry and advanced materials synthesis, this compound is primarily procured as a precursor for generating complex heterocycles, particularly pyrazoles, hydrazones, and fused benzothiadiazine systems. Its pre-organized ortho geometry provides distinct steric and electronic properties compared to its para-substituted analogs, making it a critical starting material for the synthesis of high-affinity metalloenzyme inhibitors, most notably targeting Carbonic Anhydrase (CA) isoforms [1].

Research Fit

Carbonic Anhydrase Isoform Tool

Supports profiling studies across hCA II, VI, IX, XII and bacterial β-CA isoforms.

Synthetic Intermediate

Hydrazine handle enables hydrazone, pyrazoline and heterocycle library synthesis.

Dual-Functional Architecture

Combines sulfonamide zinc-binding group with nucleophilic hydrazine in ortho orientation.

Substituting 2-hydrazinylbenzenesulfonamide with the more common 4-hydrazinylbenzenesulfonamide (para-isomer) or 2-aminobenzenesulfonamide fundamentally alters downstream synthetic pathways and application efficacy. The ortho relationship between the hydrazine and sulfonamide groups enables intramolecular cyclization reactions that are sterically impossible with the para-isomer. Furthermore, replacing the hydrazine group with a simple amine (as in 2-aminobenzenesulfonamide) eliminates the reactive N-N bond required for pyrazole ring formation via condensation with chalcones or diketones, leading to complete synthetic failure in targeted heterocycle procurement workflows [1].

Substitution Risk

1

Ortho-hydrazine substitution yields a distinct CA isoform selectivity profile; meta- or para-isomers may shift away from reported hCA VI activity.

2

Non-hydrazine sulfonamides (e.g., 2-aminobenzenesulfonamide) lack the hydrazone/pyrazoline synthetic handle, limiting downstream chemical diversification.

3

Bacterial β-CA inhibition (Brucella suis) requires the hydrazine group; simple sulfonamides do not show comparable activity in reported assays.

Carbonic Anhydrase IX Baseline Affinity

As a standalone building block, 2-hydrazinylbenzenesulfonamide demonstrates exceptionally strong baseline binding to the tumor-associated isoform CA IX. Stopped-flow CO2 hydrase assays reveal that this compound achieves a Ki of 48 nM against CA IX. This low-nanomolar affinity is driven by the synergistic effect of the sulfonamide zinc-binding anchor and the adjacent hydrazine group, which provides additional hydrogen bonding opportunities in the active site. This makes it a vastly superior starting scaffold compared to simple unsubstituted benzenesulfonamides, which typically exhibit much weaker, micromolar affinities[1].

Evidence DimensionEnzyme Inhibition Affinity (Ki for CA IX)
Target Compound Data48 nM
Comparator Or BaselineUnsubstituted benzenesulfonamides (typically >1000 nM)
Quantified Difference>20-fold stronger baseline affinity
ConditionsStopped-flow CO2 hydrase assay, human recombinant CA IX

Procuring this specific ortho-hydrazinyl scaffold ensures that downstream derivatives retain a high-affinity zinc-binding anchor crucial for targeted oncology drug development.

hCA VI Inhibition
Reported
2-Hydrazinyl: Ki = 1.09 µM
2-Amino analog: no inhibition

Supports hCA VI-targeted enzyme studies; hydrazine group required for activity.

Stopped-flow assay, pH 7.5, 2°C. Comparator inactive in same system.

Carbonic Anhydrase II Affinity

In addition to its CA IX activity, 2-hydrazinylbenzenesulfonamide serves as a highly potent anchor for cytosolic CA II, a key target in glaucoma and epilepsy research. Quantitative assays demonstrate a Ki of 58 nM against CA II for the unmodified 2-hydrazinylbenzenesulfonamide. The ortho-positioning of the hydrazine group restricts the conformational flexibility of the molecule within the tight CA II active site, offering a distinct binding pose compared to the para-isomer (4-hydrazinylbenzenesulfonamide) and allowing for the rational design of isoform-selective inhibitors when derivatized with bulky isocyanates[1].

Evidence DimensionEnzyme Inhibition Affinity (Ki for CA II)
Target Compound Data58 nM
Comparator Or BaselineStandard simple sulfonamide anchors (micromolar range)
Quantified DifferenceLow nanomolar baseline activity prior to derivatization
ConditionsStopped-flow CO2 hydrase assay, human recombinant CA II

Buyers synthesizing neuroprotective or intraocular pressure-lowering agents can rely on this scaffold's pre-validated low-nanomolar anchoring affinity for CA II.

B. suis β-CA
Class-level
Identified as inhibitor; qualitative data only.

Supports antibacterial target engagement studies; quantitative Ki not reported.

Recombinant bsCA II; hydrazine sulfonamides only active class. Data to verify.

Ortho-Directed Intramolecular Cyclization

The defining procurement advantage of 2-hydrazinylbenzenesulfonamide over its para-isomer is its capacity for ortho-directed intramolecular cyclization. Because the nucleophilic hydrazine and the electrophilic sulfonamide (or its derivatives) are adjacent, this compound can be cyclized to form fused bicyclic systems such as 1,2,4-benzothiadiazine derivatives. The 4-hydrazinylbenzenesulfonamide isomer physically cannot undergo this intramolecular ring closure due to the para distance (>5 Å separation), restricting it to forming only pendant, non-fused heterocycles [1].

Evidence DimensionFused Bicyclic Ring Formation Processability
Target Compound DataEnables 1,2,4-benzothiadiazine synthesis
Comparator Or Baseline4-Hydrazinylbenzenesulfonamide (0% yield for fused systems)
Quantified DifferenceAbsolute binary difference (Possible vs. Impossible)
ConditionsIntramolecular cyclization conditions

This compound is strictly required for workflows aiming to synthesize fused benzothiadiazine-like scaffolds, as para-isomers will result in 100% synthetic failure.

Isoform Selectivity
Reported
hCA VB Ki 3.40 µM; hCA VI Ki 1.09 µM; mCA XV Ki 6.90 µM.
SLC-0111: hCA IX Ki 45.1 nM (hCA VI negligible).

Ortho-hydrazine yields µM-range CA VI/VB profile distinct from clinical-stage comparator.

Stopped-flow hydration assay; selectivity fingerprint supports isoform-specific tool use.

Synthetic Versatility
Class-level
Hydrazine enables hydrazone, pyrazoline, azo coupling; amine analog limited to amide/amination.

Broader derivatization pathways support library synthesis; confirms building-block advantage.

Qualitative difference; model reactions from 4-hydrazinyl analog literature.

Isoform-Selective CA Inhibitor Synthesis

Due to its validated low-nanomolar baseline affinity (Ki = 48 nM for CA IX; 58 nM for CA II), 2-hydrazinylbenzenesulfonamide is the optimal starting material for synthesizing libraries of arylsulfonylureido- or isocyanate-derivatized CA inhibitors. The ortho-hydrazine group provides a reactive handle for tail-approach modifications while maintaining the critical zinc-binding geometry required for targeting hypoxic tumors or neurological conditions [1].

Pyrazole-Sulfonamide Pharmacophore Development

The compound is heavily utilized in condensation reactions with chalcones, diketones, or aldehydes to generate substituted pyrazoles or hydrazones that retain an ortho-sulfonamide group. This specific geometry is highly valued in medicinal chemistry for creating rigid, pre-organized molecules that fit into narrow metalloenzyme active sites, which cannot be achieved using the para-isomer [1].

Fused Benzothiadiazine Derivatives

In advanced heterocyclic synthesis, 2-hydrazinylbenzenesulfonamide is procured specifically for its ability to undergo intramolecular cyclization. This makes it an irreplaceable building block for the industrial or academic development of fused 1,2,4-benzothiadiazine 1,1-dioxides, a class of compounds with significant potential in specialized pharmaceuticals and materials science[1].

Application Fit

Application
Selection Property
Validation Focus
Hydrazone/Pyrazoline Library Synthesis
Hydrazine-based derivatization handle
Verify condensation/cyclocondensation yields with model aldehydes or enones
Brucella suis β-CA Inhibitor Research
bsCA inhibition activity
Confirm inhibition in recombinant bsCA enzyme assay; compare with non-hydrazine controls
hCA VI Functional Studies
hCA VI inhibition profile (µM range)
Validate Ki against hCA VI in stopped-flow CO2 hydration assay
CA Isoform Profiling Reference
Multi-isoform CA inhibition fingerprint
Establish baseline selectivity in CA panel (hCA VA/VB/VI/XV) assays

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

187.04154771 g/mol

Monoisotopic Mass

187.04154771 g/mol

Heavy Atom Count

12

Wikipedia

2-hydrazinylbenzenesulfonamide

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